Zaurategrast

概要

説明

ザウラテグラストは、CDP323としても知られており、アルファ4インテグリンに結合する血管細胞接着分子1(VCAM-1)の低分子プロドラッグアンタゴニストです。当初は、英国のバイオ製薬会社セルテックplcによって開発されました。 (現在のUCB S.A.) は、多発性硬化症の経口治療のための新しい薬剤候補でした .

準備方法

合成ルートと反応条件

ザウラテグラストの合成には、スピロ環構造の形成とナフチリジン部分の組み込みが含まれます。重要なステップには以下が含まれます。

- 環化反応によるスピロ環中間体の形成。

- 臭素化によるブロモ基の導入。

- 特定の条件下でスピロ環中間体をナフチリジン誘導体とカップリングして最終生成物を形成する .

工業的製造方法

ザウラテグラストの工業的製造方法には、高収率と高純度を確保するために、合成ルートの最適化が伴う可能性があります。 これには、効率的な触媒の使用、制御された反応条件、および結晶化やクロマトグラフィーなどの精製技術が含まれます .

化学反応の分析

反応の種類

ザウラテグラストは、次のようないくつかのタイプの化学反応を受けます。

酸化: 特定の条件下で、化合物は酸化されてさまざまな酸化誘導体になります。

還元: 還元反応は、分子中に存在する官能基を変更するために実行できます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤。

主な生成物

これらの反応から生成される主な生成物には、官能基が修飾されたザウラテグラストのさまざまな誘導体があり、さらなる研究や用途に使用できます .

科学研究への応用

化学: 低分子とインテグリンの相互作用を研究するためのモデル化合物として使用されます。

生物学: 免疫細胞の移動の調節における役割、および自己免疫疾患における潜在的な治療効果について調査されました。

医学: VCAM-1とアルファ4インテグリンの結合を阻害する能力により、免疫細胞の移動と炎症を阻止するため、多発性硬化症の治療薬として研究されました。

科学的研究の応用

Zaurategrast is an ethyl ester prodrug of CT7758, functioning as a carboxylic acid antagonist of the integrin alpha4-beta1 (α4β1), also known as very late antigen 4 (VLA4) . UCB and Biogen Idec were developing CDP323 for the treatment of multiple sclerosis, but its development was stopped in 2009 due to insufficient efficacy data from a Phase II clinical trial .

This compound Applications and Research

Target and Mechanism of Action

this compound targets α4β1 and α4β7 integrins, acting as an antagonist . These integrins are expressed on leukocytes and are involved in immune system and nervous system diseases . The drug works by blocking the interaction of these integrins, which play a role in various inflammatory conditions .

Clinical Trials and Results

Clinical trials have explored the use of this compound in multiple sclerosis .

In Vivo Use and Lymphocyte Count

In a study, multiple sclerosis subjects were treated with different doses of this compound (CDP323) for 28 days . Daily doses of 1000 or 2000 mg of CDP323 led to significant increases in total lymphocyte count and suppressed VCAM-1 binding by reducing unbound very late antigen-4 expression on lymphocytes .

Pharmacokinetics

In experiments with mice, a single oral dose of 500 mg/kg of this compound resulted in an AUC (Area Under the Curve) of 0.5 μg × h/mL in plasma .

作用機序

ザウラテグラストの作用機序には、血管から炎症を起こした組織への免疫細胞の移動の阻害が含まれます。これは、免疫細胞の接着と移動に不可欠なVCAM-1とアルファ4インテグリン間の相互作用を阻害することによって達成されます。 この相互作用を阻害することにより、ザウラテグラストは免疫細胞の浸潤とそれに続く組織損傷を軽減するため、多発性硬化症などの自己免疫疾患の治療のための有望な候補となっています .

類似の化合物との比較

ザウラテグラストは、アルファ4インテグリン経路も標的とするナタリズマブなどの他のインテグリン阻害剤に似ています。 ザウラテグラストは、その低分子構造が独特であり、ナタリズマブはモノクローナル抗体であり静脈内投与を必要とするのに対し、経口投与を可能にします .

類似の化合物のリスト

ナタリズマブ: アルファ4インテグリンを標的とするモノクローナル抗体。

ベドリズマブ: アルファ4ベータ7インテグリンを標的とする別のモノクローナル抗体。

エトロリズマブ: ベータ7インテグリンを標的とするモノクローナル抗体

類似化合物との比較

Zaurategrast is similar to other integrin inhibitors such as natalizumab, which also targets the alpha4-integrin pathway. this compound is unique in its small-molecule structure, which allows for oral administration, unlike natalizumab, which is a monoclonal antibody and requires intravenous administration .

List of Similar Compounds

Natalizumab: A monoclonal antibody targeting alpha4-integrins.

Vedolizumab: Another monoclonal antibody targeting alpha4beta7-integrins.

Etrolizumab: A monoclonal antibody targeting beta7-integrins

生物活性

Zaurategrast, also known as CDP323, is an ethyl ester prodrug of CT7758, which acts as a potent antagonist of the integrin alpha4-beta1 (α4β1) or very late antigen 4 (VLA4). Initially developed for the treatment of multiple sclerosis, its clinical development was discontinued in 2009 due to inadequate efficacy data in phase II trials. Despite its halted development, research into its biological activity continues to reveal significant insights into its pharmacological potential.

This compound functions primarily as an α4-integrin inhibitor , which plays a critical role in the adhesion and migration of lymphocytes. By inhibiting this integrin, this compound reduces the binding of lymphocytes to vascular cell adhesion molecule-1 (VCAM-1), thereby influencing immune responses.

Pharmacokinetics

Research indicates that this compound undergoes significant metabolism after oral administration. The pharmacokinetic profile demonstrates a rapid absorption with maximum plasma concentrations reached within a few hours post-dose. The elimination half-life and area under the curve (AUC) values suggest favorable bioavailability and distribution characteristics for therapeutic applications.

| Parameter | Value |

|---|---|

| Maximum Concentration (Cmax) | Varies by dosage |

| Time to Maximum Concentration (Tmax) | 1.5 - 3 hours |

| Elimination Half-Life (T1/2) | Approximately 5 hours |

In Vivo Studies

In clinical trials involving multiple sclerosis patients, this compound was administered in various dosages (100 mg to 2000 mg). Notably, higher doses resulted in significant increases in total lymphocyte counts and effectively suppressed VCAM-1 binding by reducing unbound VLA4 expression on lymphocytes .

Antimicrobial and Anti-inflammatory Activity

This compound has shown potential anti-inflammatory properties by modulating immune cell activity. This is particularly relevant in conditions characterized by chronic inflammation. Additionally, preliminary studies indicate that it may possess antimicrobial effects, although further research is required to elucidate these mechanisms fully.

Cytotoxicity and Cancer Research

Recent investigations have explored the cytotoxic effects of this compound on various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been noted, suggesting a potential role in cancer therapy. For example, studies have demonstrated that this compound can impair key signaling pathways involved in tumor growth .

Clinical Trial Insights

One notable clinical trial randomized multiple sclerosis patients to receive this compound over a 28-day period. Results indicated that dosages of 1000 mg or greater significantly affected lymphocyte dynamics and inflammatory markers, underscoring the drug's immunomodulatory capabilities .

Comparative Studies

In comparative analyses with other integrin inhibitors, this compound exhibited a unique profile concerning its selectivity and potency against α4-integrin. This specificity may confer advantages in therapeutic contexts where modulation of immune cell trafficking is desired.

特性

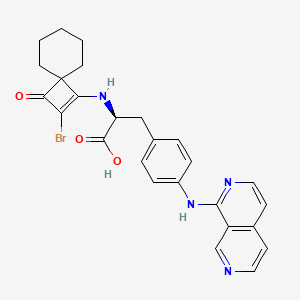

IUPAC Name |

(2S)-2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25BrN4O3/c27-21-22(26(23(21)32)10-2-1-3-11-26)31-20(25(33)34)14-16-4-6-18(7-5-16)30-24-19-15-28-12-8-17(19)9-13-29-24/h4-9,12-13,15,20,31H,1-3,10-11,14H2,(H,29,30)(H,33,34)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHVWHYLKOHLKA-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(=C(C2=O)Br)NC(CC3=CC=C(C=C3)NC4=NC=CC5=C4C=NC=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)C(=C(C2=O)Br)N[C@@H](CC3=CC=C(C=C3)NC4=NC=CC5=C4C=NC=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25BrN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196547 | |

| Record name | Zaurategrast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455264-31-0 | |

| Record name | N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455264-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zaurategrast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0455264310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zaurategrast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ct-7758 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZAURATEGRAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06A0IC74I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。